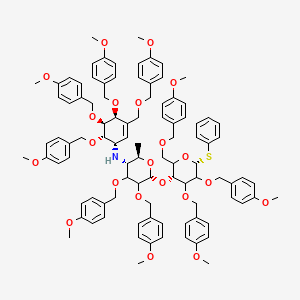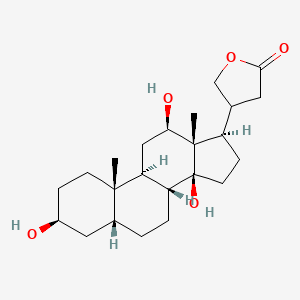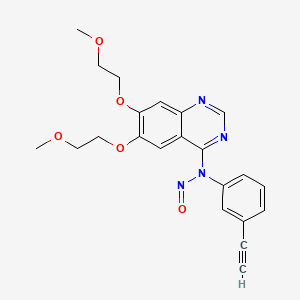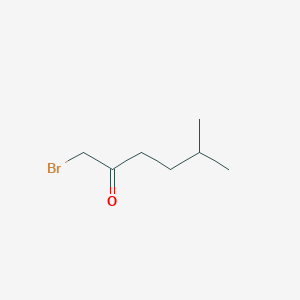
1-bromo-5-methyl-2-Hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-methyl-2-Hexanone is an organic compound with the molecular formula C7H14BrO. It is a brominated ketone, which means it contains a bromine atom and a carbonyl group (C=O) within its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-5-methyl-2-Hexanone can be synthesized through several methods. One common approach is the bromination of 5-methyl-2-hexanone using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the alpha-carbon of the ketone.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-methyl-2-Hexanone undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-5-methyl-2-Hexanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It may be utilized in the development of pharmaceuticals, especially in the synthesis of drug precursors.
Industry: It finds use in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-bromo-5-methyl-2-Hexanone exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with enzymes or other biomolecules to achieve the desired outcome.
Comparación Con Compuestos Similares
5-bromo-2-hexanone
1-bromo-2-hexanone
2-bromo-5-methyl-2-hexanone
Propiedades
Número CAS |
136604-90-5 |
|---|---|
Fórmula molecular |
C7H13BrO |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
1-bromo-5-methylhexan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
LAIOKBCBCQXLNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


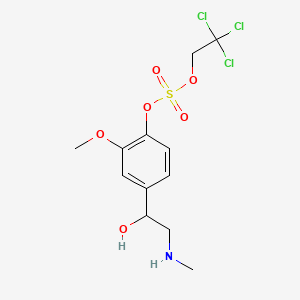
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)
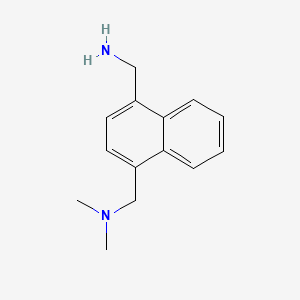
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
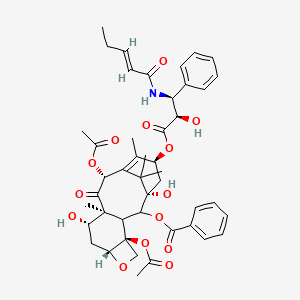
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)

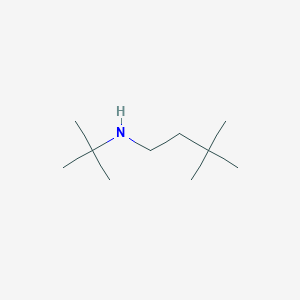
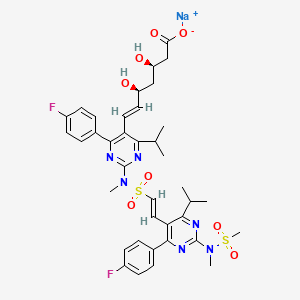
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
